molecular formula C25H25N5O2S B6565397 3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide CAS No. 946269-59-6

3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide

Cat. No.: B6565397
CAS No.: 946269-59-6
M. Wt: 459.6 g/mol
InChI Key: PZAAWXOOLLKAJR-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methyl and 4-methylphenylamino groups. Its structure comprises:

  • A benzene sulfonamide moiety (3-methyl-substituted).
  • A central pyrimidine ring (4-methyl and 4-methylphenylamino substituents).
  • A para-substituted phenyl linker bridging the sulfonamide and pyrimidine units.

Properties

IUPAC Name

3-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c1-17-7-9-20(10-8-17)27-24-16-19(3)26-25(29-24)28-21-11-13-22(14-12-21)30-33(31,32)23-6-4-5-18(2)15-23/h4-16,30H,1-3H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAAWXOOLLKAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point Notes
Target Compound C25H26N6O2S 474.6 g/mol - 3-methylbenzene sulfonamide
- 4-methylpyrimidine
- 4-methylphenylamino
N/A Core structure optimized for lipophilicity and steric bulk .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C29H21F2N7O3S 589.1 g/mol - Chromen-4-one core
- Fluorophenyl and fluoro groups
- Pyrazolopyrimidine
175–178°C Higher molecular weight due to chromenone; potential kinase inhibition .
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8) C22H27N5O3S 441.5 g/mol - Diethylamino pyrimidine
- 4-methoxybenzene sulfonamide
N/A Reduced steric bulk compared to target compound; enhanced solubility .
2-[[(4,6-dimethoxy-2-pyrimidinylamino)carbonyl]aminosulfonyl]methyl]benzoic acid C15H17N5O7S 411.4 g/mol - Benzoic acid group
- Dimethoxypyrimidine
N/A Acidic carboxylate group increases hydrophilicity; divergent applications .

Physicochemical and Functional Implications

Substituent Effects on Lipophilicity: The target compound’s 3-methylbenzene sulfonamide and 4-methylphenylamino groups enhance lipophilicity compared to the 4-methoxybenzene sulfonamide in CAS 923216-86-8 . Methoxy groups are less hydrophobic than methyl, favoring aqueous solubility.

Steric and Electronic Modifications :

  • The chromen-4-one and fluorophenyl groups in the compound from increase steric bulk and electron-withdrawing effects, which may enhance target binding affinity but reduce metabolic stability .
  • Dimethoxypyrimidine in the benzoic acid derivative () alters electronic distribution, possibly affecting π-π stacking interactions in biological targets .

Molecular Weight and Bioavailability: The target compound (474.6 g/mol) lies within the acceptable range for oral bioavailability, whereas the chromenone-containing analog (589.1 g/mol) may face challenges due to higher molecular weight .

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